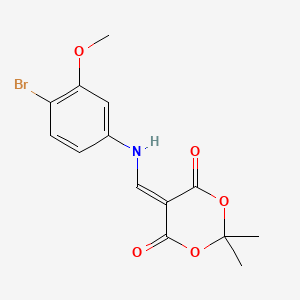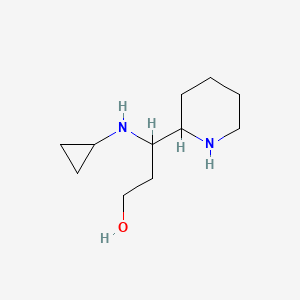
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol is an organic compound that features a cyclopropylamino group and a piperidinyl group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol typically involves the following steps:
Formation of the cyclopropylamino group: This can be achieved by reacting cyclopropylamine with an appropriate precursor.
Introduction of the piperidinyl group: This step involves the reaction of piperidine with an intermediate compound.
Formation of the propanol backbone: The final step involves the formation of the propanol backbone through a series of reactions, such as reduction or substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Controlled reaction conditions: Temperature, pressure, and pH are carefully controlled to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
Oxidation products: Ketones or aldehydes.
Reduction products: Different alcohols or amines.
Substitution products: Compounds with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol has several scientific research applications, including:
Medicinal chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological research: The compound is used in studies investigating its effects on various biological pathways and molecular targets.
Industrial applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-2-ol: Similar structure but with a different position of the hydroxyl group.
3-(Cyclopropylamino)-3-(piperidin-2-yl)butan-1-ol: Similar structure but with an extended carbon chain.
Uniqueness
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol is unique due to its specific combination of functional groups and its potential applications in medicinal chemistry. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H22N2O |
|---|---|
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
3-(cyclopropylamino)-3-piperidin-2-ylpropan-1-ol |
InChI |
InChI=1S/C11H22N2O/c14-8-6-11(13-9-4-5-9)10-3-1-2-7-12-10/h9-14H,1-8H2 |
Clave InChI |
SZDZGMXYLYRBTA-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C(CCO)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




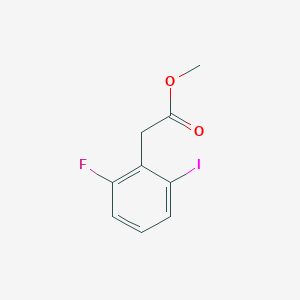
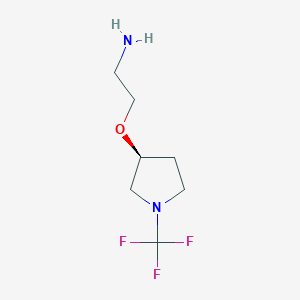

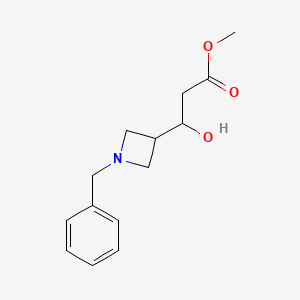
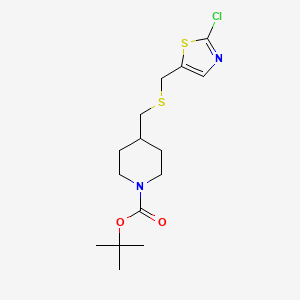
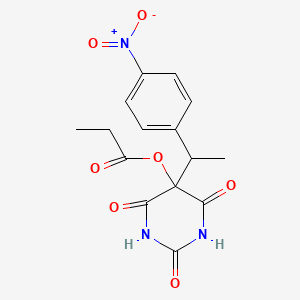
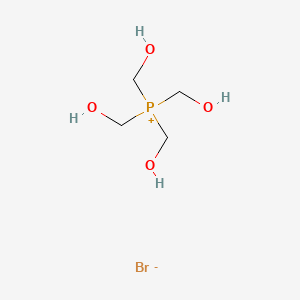
![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)
![(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B13969359.png)
![6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13969364.png)

